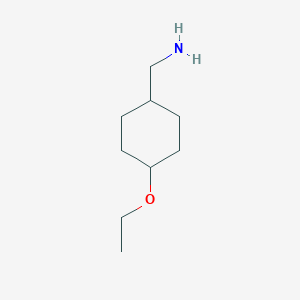
(4-Ethoxycyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Ethoxycyclohexyl)methanamine” is a chemical compound with the molecular formula C9H19N and a molecular weight of 141.26 . It is a liquid at room temperature . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(4-Ethoxycyclohexyl)methanamine” consists of a cyclohexyl ring with an ethyl group (C2H5) attached to the 4th carbon atom and a methanamine group (NH2) attached to the cyclohexyl ring .Physical And Chemical Properties Analysis
“(4-Ethoxycyclohexyl)methanamine” is a liquid at room temperature . Its physical and chemical properties would be similar to other amines, which include characteristics like solubility and boiling points .Aplicaciones Científicas De Investigación
Analytical Chemistry and Forensic Science
"(4-Ethoxycyclohexyl)methanamine" and its derivatives have been the subject of forensic analysis due to their classification as novel psychoactive substances. Research has focused on developing analytical methods for detecting these compounds in biological matrices. For instance, De Paoli and colleagues characterized three psychoactive arylcyclohexylamines, developing a robust method for their qualitative and quantitative analysis in blood, urine, and vitreous humor using high-performance liquid chromatography (HPLC) and mass spectrometry (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013) [https://consensus.app/papers/from-street-profiles-methoxetamine-paoli/9dfa68451f0f5b8eb77521ff8fee76f7/?utm_source=chatgpt].
Antimicrobial Research
In the realm of medicinal chemistry, derivatives of "(4-Ethoxycyclohexyl)methanamine" have shown promising antimicrobial activities. A study by Thomas, Adhikari, and Shetty synthesized a series of quinoline derivatives carrying a 1,2,3-triazole moiety, demonstrating moderate to very good antibacterial and antifungal activities against pathogenic strains (Thomas, Adhikari, & Shetty, 2010) [https://consensus.app/papers/design-synthesis-activities-quinoline-derivatives-thomas/2d1a53c0979251c0b28e625ab388f56b/?utm_source=chatgpt].
Pharmacology
Pharmacological profiles of novel ketamine and phencyclidine analogues, including methoxetamine, a compound closely related to "(4-Ethoxycyclohexyl)methanamine", were investigated by Roth et al. These substances, used as designer drugs, were found to be high-affinity ligands for the glutamate NMDA receptor, potentially explaining their psychotomimetic effects (Roth, Gibbons, Arunotayanun, Huang, Setola, Treble, & Iversen, 2013) [https://consensus.app/papers/ketamine-analogue-methoxetamine-4methoxy-analogues-roth/5e005078621a524ba6efb006b598202f/?utm_source=chatgpt].
Materials Science
In materials science, the Schiff-base ligand bis(3-methoxysalicylidene)ethylene-1,2-phenylenediamine, a derivative of "(4-Ethoxycyclohexyl)methanamine", was used to form multinuclear 3d-4f complexes with sandwich-like molecular structures. These complexes demonstrated potential for applications in luminescence and as functional materials (Wong, Yang, Jones, Rivers, Lynch, Lo, Xiao, Oye, & Holmes, 2006) [https://consensus.app/papers/schiffbase-znnd-sandwich-complexes-wong/9b17438f6d3757b18bbaaf883bd09718/?utm_source=chatgpt].
Antidepressant Activity
The neurochemical profile of Wy-45,030, an ethyl cyclohexanol derivative and a novel bicyclic compound, was studied for its potential antidepressant activity. This compound showed a profile predictive of antidepressant activity without the side-effects common to tricyclic therapy, hinting at the therapeutic potential of related compounds (Muth, Haskins, Moyer, Husbands, Nielsen, & Sigg, 1986) [https://consensus.app/papers/antidepressant-profile-compound-wy45030-ethyl-muth/9cab5b69311b58d6891880805b0239f1/?utm_source=chatgpt].
Mecanismo De Acción
Target of Action
The primary target of (4-Ethoxycyclohexyl)methanamine is the urinary tract . It is used as a urinary tract antiseptic and antibacterial drug, primarily for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal . It denatures proteins and nucleic acids of bacteria, thereby inhibiting their growth and multiplication .
Biochemical Pathways
It is known that the compound’s antibacterial activity is driven by the formation of bactericidal formaldehyde, which possesses nonspecific antimicrobial activity by denaturing proteins and nucleic acid of bacteria .
Pharmacokinetics
The pharmacokinetics of (4-Ethoxycyclohexyl)methanamine are similar to those of methenamine. Methenamine is readily absorbed from the gastrointestinal tract . About 10–30% of the oral dose is hydrolyzed by gastric acidity to formaldehyde and ammonia . The elimination half-life of methenamine is about 4.3 hours, and the distribution volume is about 0.56 l/kg .
Result of Action
The result of the action of (4-Ethoxycyclohexyl)methanamine is the prevention and treatment of urinary tract infections. Ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within half an hour. Administration of 1 g twice daily produces continuous antibacterial activity in the urine .
Action Environment
The action of (4-Ethoxycyclohexyl)methanamine is influenced by the pH of the environment. Its antibacterial properties are activated in an acidic environment (pH<6), where it is hydrolyzed to formaldehyde . Therefore, the efficacy of the compound can be influenced by factors that affect urinary pH, such as diet and certain medications.
Propiedades
IUPAC Name |
(4-ethoxycyclohexyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-11-9-5-3-8(7-10)4-6-9/h8-9H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABJYIPPYWKIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(CC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxycyclohexyl)methanamine | |
CAS RN |
1554653-51-8 |
Source


|
| Record name | (4-ethoxycyclohexyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

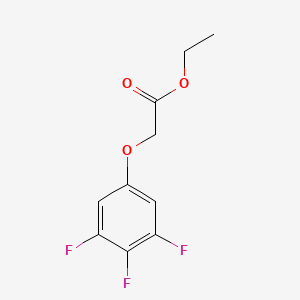
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2897454.png)



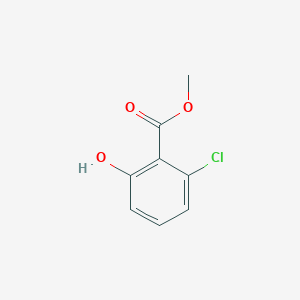
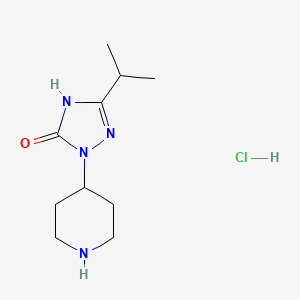
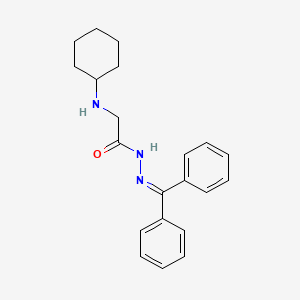

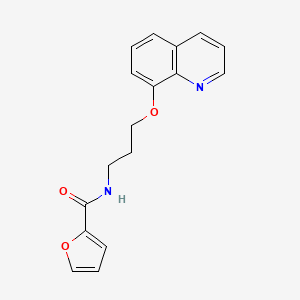
![N-(2-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2897469.png)
![2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2897472.png)
![N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2897474.png)
![4-Methyl-2,6-bis(2-methylpropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2897476.png)